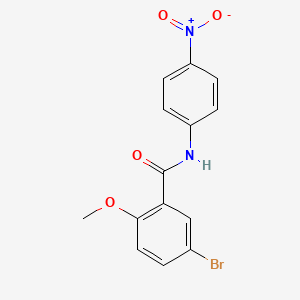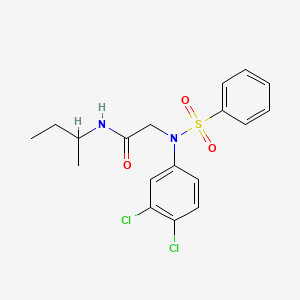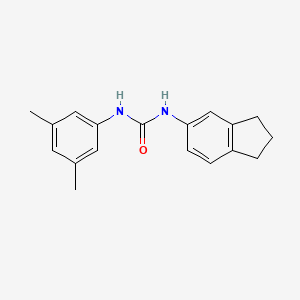![molecular formula C20H23NO3 B4963356 propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
propyl 4-[(4-phenylbutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(4-phenylbutanoyl)amino]benzoate, also known as P4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4 is a member of the benzoate ester family and is synthesized through a complex process involving several chemical reactions.
Applications De Recherche Scientifique
Propyl 4-[(4-phenylbutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and organic electronics. In drug discovery, propyl 4-[(4-phenylbutanoyl)amino]benzoate has shown promising results as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. propyl 4-[(4-phenylbutanoyl)amino]benzoate has also been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In organic electronics, propyl 4-[(4-phenylbutanoyl)amino]benzoate has been shown to have potential applications as a hole-transporting material in organic solar cells.
Mécanisme D'action
The mechanism of action of propyl 4-[(4-phenylbutanoyl)amino]benzoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. propyl 4-[(4-phenylbutanoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting the activity of HDAC enzymes, propyl 4-[(4-phenylbutanoyl)amino]benzoate may prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
propyl 4-[(4-phenylbutanoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that propyl 4-[(4-phenylbutanoyl)amino]benzoate can inhibit the growth of cancer cells and induce cell death. propyl 4-[(4-phenylbutanoyl)amino]benzoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, propyl 4-[(4-phenylbutanoyl)amino]benzoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of propyl 4-[(4-phenylbutanoyl)amino]benzoate is its potential use as a building block for the synthesis of novel materials with unique properties. propyl 4-[(4-phenylbutanoyl)amino]benzoate is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, one of the limitations of propyl 4-[(4-phenylbutanoyl)amino]benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on propyl 4-[(4-phenylbutanoyl)amino]benzoate. One potential area of research is the development of propyl 4-[(4-phenylbutanoyl)amino]benzoate-based materials with unique properties for use in various applications. Another area of research is the identification of specific enzymes that are inhibited by propyl 4-[(4-phenylbutanoyl)amino]benzoate and the development of propyl 4-[(4-phenylbutanoyl)amino]benzoate-based inhibitors for these enzymes. Finally, further studies are needed to fully understand the mechanism of action of propyl 4-[(4-phenylbutanoyl)amino]benzoate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of propyl 4-[(4-phenylbutanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 4-phenylbutyric acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate, which is then reacted with propyl alcohol to form propyl 4-[(4-phenylbutanoyl)amino]benzoate. The final product is then purified through recrystallization to obtain pure propyl 4-[(4-phenylbutanoyl)amino]benzoate.
Propriétés
IUPAC Name |
propyl 4-(4-phenylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLFRBFHVBWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-[(4-phenylbutanoyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)